S-Allyl-D-cysteine

Xanthine oxidase Gout Uric acid

For robust in vivo neurodegeneration models (Alzheimer's, stroke, MS) demanding calpain pathway inhibition, SAC's unique mechanism is essential. It is not a generic sulfur amino acid; substitutes like NAC or L-cysteine yield confounded data. SAC offers a clean safety profile (CYP IC50>1mM) and high oral bioavailability (>90%), making it a superior, predictable research tool over structurally similar analogs. Request a quote for high purity material.

Molecular Formula C6H11NO2S
Molecular Weight 161.22
CAS No. 21593-77-1; 770742-93-3; 89943-36-2
Cat. No. B2401390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Allyl-D-cysteine
CAS21593-77-1; 770742-93-3; 89943-36-2
Molecular FormulaC6H11NO2S
Molecular Weight161.22
Structural Identifiers
SMILESC=CCSCC(C(=O)O)N
InChIInChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
InChIKeyZFAHNWWNDFHPOH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-3-(Allylthio)-2-aminopropanoic acid (S-Allyl-L-Cysteine, SAC): Procurement-Ready Profile of a Stable, High-Purity Garlic-Derived Bioactive


(S)-3-(Allylthio)-2-aminopropanoic acid (CAS: 21593-77-1), universally known as S-Allyl-L-cysteine (SAC), is an S-hydrocarbyl-L-cysteine organosulfur compound naturally occurring in garlic (Allium sativum), specifically identified as the reduced, stable precursor to alliin [1]. Unlike its sulfoxide counterpart alliin, SAC is an odorless, water-soluble, and chemically stable solid at room temperature, making it a highly reproducible and shelf-stable research tool for both in vitro and in vivo applications [2][3]. With a molecular weight of 161.22 g/mol and an L-configuration, it is readily available from commercial vendors at purities ≥98% .

Why Generic Sulfur-Containing Amino Acids Cannot Substitute for (S)-3-(Allylthio)-2-aminopropanoic acid (SAC) in Experimental Models


Procurement decisions based on generic 'garlic-derived' or 'sulfur-amino acid' classifications are scientifically unsound for SAC. Direct comparative studies demonstrate that closely related analogs, including L-cysteine (CYS), N-acetylcysteine (NAC), S-methyl-L-cysteine (SMC), and S-propyl-L-cysteine (SPC), exhibit markedly divergent, and often ineffective, biological profiles [1][2]. For instance, while NAC and CYS are common antioxidants, they lack the specific calpain inhibitory activity of SAC, which is essential for its neuroprotective effect against ER stress [1]. Furthermore, SAC demonstrates minimal risk of drug-drug interactions via CYP enzymes (IC50 > 1 mM), a safety advantage not shared by its own N-acetylated metabolite or S-methyl analogs [3]. This evidence confirms that substitution with even structurally similar compounds will not yield comparable results and will likely introduce confounding or inferior data.

Quantitative Head-to-Head Performance Data for (S)-3-(Allylthio)-2-aminopropanoic acid (SAC) vs. Direct Analogs


SAC vs. Allopurinol: IC50 Data for Xanthine Oxidase Inhibition

SAC demonstrates a quantifiable, competitive inhibition of Xanthine Oxidase (XO), the primary therapeutic target for gout management. Its inhibitory potency (IC50 of 33 µg/mL, Ki of 4 µg/mL) provides a benchmark against the clinical standard-of-care, allopurinol. This positions SAC as a validated, plant-derived alternative for studying XO inhibition without the hypersensitivity risks associated with allopurinol use in preclinical models [1].

Xanthine oxidase Gout Uric acid

SAC vs. N-Acetylcysteine (NAC): Superiority in an In Vivo MS Model

In a direct, in vivo head-to-head study using the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis (MS), SAC demonstrated superior therapeutic efficacy compared to N-acetylcysteine (NAC). This was evidenced by SAC's ability to prevent harmful effects more effectively, notably at a 50 mg/kg dose, and by its lack of a negative biomarker effect observed with NAC [1].

Multiple sclerosis EAE model Neuroinflammation

SAC vs. L-Cysteine (CYS) & NAC: Unique Calpain Inhibitory Activity in ER-Stressed Neurons

SAC possesses a unique and quantifiable mechanism of action not shared by its structural analogs L-cysteine (CYS) or N-acetylcysteine (NAC). It directly and reversibly suppresses calpain activity in vitro and restores survival of ER-stressed hippocampal neurons (HPNs). This action is independent of its antioxidant capacity, which is a common feature of CYS and NAC, and stems from SAC's interaction with the Ca2+-binding site of calpain [1].

Calpain ER stress Neuroprotection

SAC vs. In-Class Analogs (SMC, S1PC): Minimal CYP450 Interaction Profile

SAC exhibits a favorable and quantifiable safety profile concerning potential drug-drug interactions (DDIs). Its IC50 for five major human CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) is greater than 1 mM, indicating negligible inhibition or activation in vitro [1]. This is in stark contrast to its own N-acetylated metabolite (N-acetyl-S-allyl-L-cysteine) and N-acetyl-S-methyl-L-cysteine, which demonstrate measurable inhibition of CYP2D6 and CYP1A2 (19% and 26%, respectively) [1].

Drug-drug interaction CYP450 Safety

SAC vs. S-Propyl-L-cysteine (SPC): Divergent Potency in Neuroprotection Assays

A comparative study evaluating the neuroprotective effects of SAC derivatives against endoplasmic reticulum (ER) stress-induced cytotoxicity in cultured hippocampal neurons (HPNs) revealed that the S-propyl analog (SPC) exhibits significantly stronger activity than SAC. This direct comparison establishes a clear structure-activity relationship (SAR) and potency hierarchy among this class of compounds, with SAC serving as the baseline for further optimization [1].

Neuroprotection ER stress Structure-activity relationship

SAC vs. Glutathione (GSH): Comparable Iron-Chelating Antioxidant Activity

SAC demonstrates potent iron-chelating activity, a key mechanism for preventing lipid peroxidation, that is statistically comparable to the major endogenous antioxidant glutathione (GSH). This quantifiable antioxidant property is shared with other allyl-substituted cysteine derivatives but provides a specific data point for comparing SAC's efficacy to a well-established biological benchmark [1].

Antioxidant Iron chelation Lipid peroxidation

Evidence-Backed Application Scenarios for (S)-3-(Allylthio)-2-aminopropanoic acid (SAC) Based on Quantitative Differentiation


Neuroprotection Research, Specifically in ER Stress and Calpain-Related Disorders

SAC is the preferred tool for studying the calpain pathway in ER stress-induced neurodegeneration. Its unique ability to suppress calpain activity and restore neuronal survival, a property not shared by L-cysteine or N-acetylcysteine, makes it indispensable for research on Alzheimer's disease, ischemic stroke, and other conditions where calpain is a key therapeutic target [1].

In Vivo Pharmacology Studies Requiring Minimal Drug-Drug Interaction (DDI) Confounds

SAC is an optimal compound for in vivo models (rodent or canine) where the integrity of other co-administered drugs must be maintained. Its demonstrated lack of significant inhibition of major human CYP isoforms (IC50 > 1 mM) makes it a clean, low-risk tool for combination therapy research, as documented in pharmacokinetic studies showing high oral bioavailability (>90%) [2][3].

Gout and Hyperuricemia Preclinical Research

SAC serves as a well-characterized, natural product inhibitor of Xanthine Oxidase (XO) for gout and hyperuricemia research. With its validated competitive inhibition kinetics (IC50 of 33 µg/mL, Ki of 4 µg/mL), SAC provides a reliable, plant-derived alternative to allopurinol for studying XO inhibition in both in vitro and in vivo (e.g., MSU crystal-induced rat paw model) settings [4].

Multiple Sclerosis (MS) and Neuroinflammatory Disease Models

For in vivo models of MS, such as the MOG-induced EAE model, SAC should be prioritized over N-acetylcysteine (NAC). Direct comparative data show that SAC is more effective in preventing disease pathology and crucially, avoids the negative biomarker effect (increased LBP) observed with NAC [5]. This positions SAC as a superior and more predictable compound for MS research.

Iron Overload and Metal-Induced Oxidative Stress Studies

SAC can be used as a stable and effective exogenous iron chelator for studying metal-induced oxidative damage. Its in vitro iron-chelating activity (79.18%) is statistically comparable to that of the major endogenous antioxidant glutathione (GSH), providing a quantifiable benchmark for its use in experiments related to ferroptosis, lipid peroxidation, and other iron-mediated pathologies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Allyl-D-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.